molecular formula C12H5Cl5 B12294765 2,2',4,6,6'-Pentachlorobiphenyl-3',4',5'-d3

2,2',4,6,6'-Pentachlorobiphenyl-3',4',5'-d3

Cat. No.: B12294765
M. Wt: 329.4 g/mol
InChI Key: MTCPZNVSDFCBBE-CBYSEHNBSA-N
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Description

2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 is a deuterium-labeled polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. This specific compound is used primarily in scientific research due to its stable isotopic labeling, which allows for precise tracking and analysis in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 involves the deuteration of 2,2’,4,6,6’-Pentachlorobiphenyl. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle the specific requirements of isotopic labeling. The production methods ensure high purity and consistency, which are crucial for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyls with additional oxygen-containing functional groups, while reduction may yield less chlorinated biphenyls .

Scientific Research Applications

2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 involves its interaction with various molecular targets and pathways. It can activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism and detoxification of xenobiotic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,4,5,5’-Pentachlorobiphenyl-3’,4’,6’-d3
  • 2,2’,3,4,4’,5,6,6’-Octachlorobiphenyl
  • 2,3,3’,4’,6-Pentachlorobiphenyl

Uniqueness

2,2’,4,6,6’-Pentachlorobiphenyl-3’,4’,5’-d3 is unique due to its specific isotopic labeling with deuterium, which provides enhanced stability and allows for precise tracking in various studies. This makes it particularly valuable in research applications where accurate quantitation and analysis are required .

Properties

Molecular Formula

C12H5Cl5

Molecular Weight

329.4 g/mol

IUPAC Name

1,5-dichloro-2,3,4-trideuterio-6-(2,4,6-trichlorophenyl)benzene

InChI

InChI=1S/C12H5Cl5/c13-6-4-9(16)12(10(17)5-6)11-7(14)2-1-3-8(11)15/h1-5H/i1D,2D,3D

InChI Key

MTCPZNVSDFCBBE-CBYSEHNBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)[2H]

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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